2-Fluoro-3-(methoxymethoxy)-5-methylbenzaldehyde
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Overview
Description
2-Fluoro-3-(methoxymethoxy)-5-methylbenzaldehyde is an organic compound with a complex structure that includes a fluorine atom, a methoxymethoxy group, and a methyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(methoxymethoxy)-5-methylbenzaldehyde typically involves multiple steps, starting from readily available raw materials. One common synthetic route includes the following steps:
Nitration: Starting from o-methylphenol, a nitration reaction is carried out to selectively generate 2-methyl-6-nitrophenol.
Hydroxyl Chlorination: The intermediate is then subjected to hydroxyl chlorination to produce 2-chloro-3-nitrotoluene.
Fluorination: A fluorination reaction is performed to convert 2-chloro-3-nitrotoluene into 2-fluoro-3-nitrotoluene.
Oxidation: Finally, the methyl group is oxidized under the action of an oxidant to yield 2-fluoro-3-nitrobenzoic acid.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process involves the same steps as the synthetic route but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(methoxymethoxy)-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: 2-Fluoro-3-(methoxymethoxy)-5-methylbenzoic acid.
Reduction: 2-Fluoro-3-(methoxymethoxy)-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Fluoro-3-(methoxymethoxy)-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Fluoro-3-(methoxymethoxy)-5-methylbenzaldehyde exerts its effects involves interactions with specific molecular targets. The fluorine atom and methoxymethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-methoxybenzoic acid: Similar structure but lacks the methoxymethoxy group.
3-Fluoro-2-methoxybenzoic acid: Similar structure but with different positioning of the fluorine and methoxy groups.
Uniqueness
2-Fluoro-3-(methoxymethoxy)-5-methylbenzaldehyde is unique due to the presence of both the fluorine atom and the methoxymethoxy group, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C10H11FO3 |
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Molecular Weight |
198.19 g/mol |
IUPAC Name |
2-fluoro-3-(methoxymethoxy)-5-methylbenzaldehyde |
InChI |
InChI=1S/C10H11FO3/c1-7-3-8(5-12)10(11)9(4-7)14-6-13-2/h3-5H,6H2,1-2H3 |
InChI Key |
CWCKEUBBPIGGFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCOC)F)C=O |
Origin of Product |
United States |
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